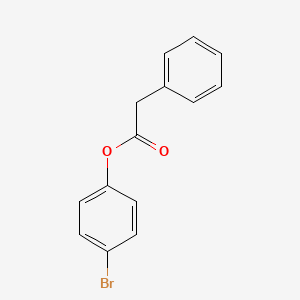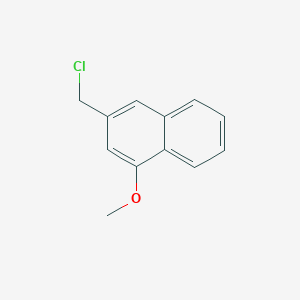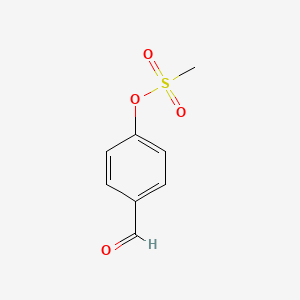
4-formylphenylmethanesulfonate
描述
4-formylphenylmethanesulfonate is an organic compound with the molecular formula C8H8O4S It is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further substituted with a methanesulfonate group (–SO3CH3)
准备方法
The synthesis of 4-formylphenyl methanesulfonate typically involves the reaction of 4-hydroxybenzaldehyde with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then purified to yield the final product. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product .
Industrial production methods for 4-formylphenyl methanesulfonate may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors to enhance reaction efficiency and product consistency.
化学反应分析
4-formylphenylmethanesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonate group can be substituted with nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioethers.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include 4-carboxyphenyl methanesulfonate, 4-hydroxymethylphenyl methanesulfonate, and various substituted derivatives .
科学研究应用
4-formylphenylmethanesulfonate finds applications in several areas of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
作用机制
The mechanism of action of 4-formylphenyl methanesulfonate involves its ability to undergo nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the formation of covalent bonds with nucleophiles. This property is exploited in various chemical and biological applications, where the compound acts as an electrophilic reagent. The molecular targets and pathways involved depend on the specific context of its use, such as enzyme inhibition or protein modification .
相似化合物的比较
4-formylphenylmethanesulfonate can be compared with other similar compounds, such as:
4-Hydroxybenzaldehyde: Lacks the methanesulfonate group, making it less reactive in nucleophilic substitution reactions.
4-Methoxybenzaldehyde: Contains a methoxy group instead of a methanesulfonate group, resulting in different reactivity and applications.
4-Formylphenyl acetate: Has an acetate group instead of a methanesulfonate group, which affects its solubility and reactivity.
The uniqueness of 4-formylphenyl methanesulfonate lies in its combination of a formyl group and a methanesulfonate group, which imparts distinct chemical properties and reactivity compared to its analogs .
属性
分子式 |
C8H8O4S |
|---|---|
分子量 |
200.21 g/mol |
IUPAC 名称 |
(4-formylphenyl) methanesulfonate |
InChI |
InChI=1S/C8H8O4S/c1-13(10,11)12-8-4-2-7(6-9)3-5-8/h2-6H,1H3 |
InChI 键 |
ONGYHNLSGFHZEK-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
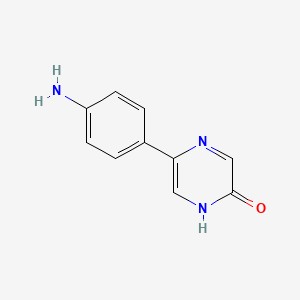
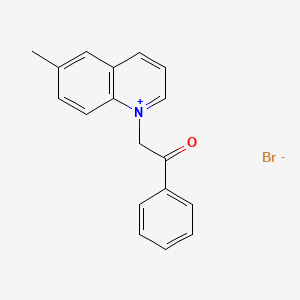
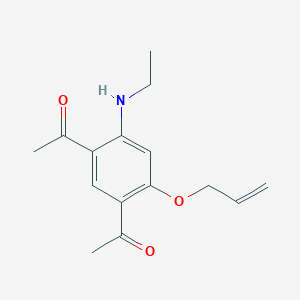
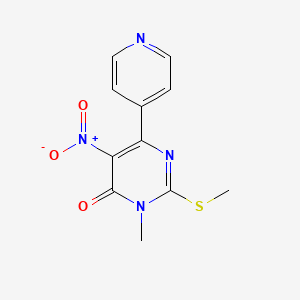
![4-methoxy-N-{2-[(1E)-2-(pyridin-4-yl)ethenyl]phenyl}benzenesulfonamide](/img/structure/B8751313.png)
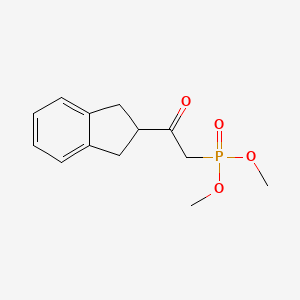
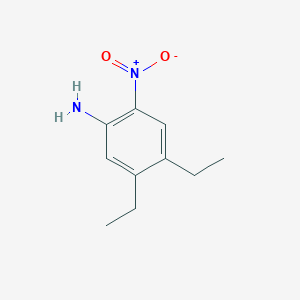
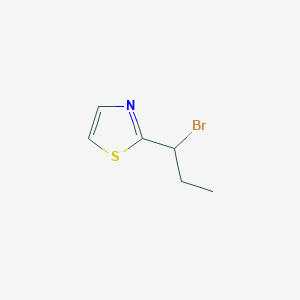
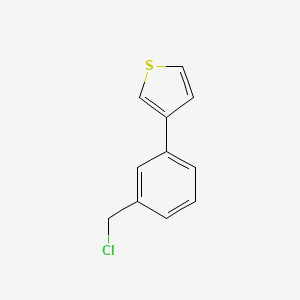
![2-Nitro-[1,1'-biphenyl]-4-OL](/img/structure/B8751338.png)
![Tert-butyl 4-hydroxy-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B8751348.png)
![tert-butyl 2-(4-iodo-1H-pyrazol-1-yl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8751352.png)
